1,1,1-Tribromoacetone

Description

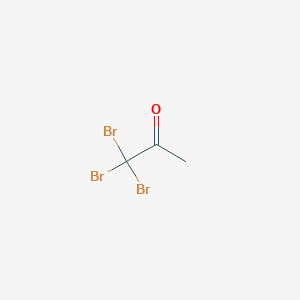

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-tribromopropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3O/c1-2(7)3(4,5)6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJUXYKQXTXBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(Br)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336849 | |

| Record name | 1,1,1-Tribromopropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-98-7 | |

| Record name | 1,1,1-Tribromopropanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tribromopropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Tribromoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,1,1-tribromoacetone (TBA), a halogenated ketone of significant interest in organic synthesis and as a potential intermediate in medicinal chemistry. This document details its physical and chemical characteristics, synthesis, reactivity, and predicted spectral data. Due to the limited availability of direct experimental data for this compound, this guide draws upon established principles of organic chemistry and data from analogous compounds to provide a thorough understanding of its behavior.

Introduction

This compound, with the chemical formula C₃H₃Br₃O, is a polyhalogenated ketone.[1] The presence of three bromine atoms on the α-carbon significantly influences the reactivity of the adjacent carbonyl group, making it a versatile, albeit reactive, building block in organic synthesis. Its structural similarity to other α-halo ketones suggests potential applications as an intermediate in the synthesis of various heterocyclic compounds and as a subject for studying reaction mechanisms such as the Favorskii rearrangement.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily computed estimates from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₃O | PubChem[1] |

| Molecular Weight | 294.77 g/mol | PubChem[1] |

| CAS Number | 3770-98-7 | PubChem[1] |

| IUPAC Name | 1,1,1-tribromopropan-2-one | PubChem[1] |

| Canonical SMILES | CC(=O)C(Br)(Br)Br | PubChem[1] |

| Computed XLogP3 | 2.3 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 1 | PubChem[1] |

Synthesis

Proposed Synthetic Pathway: The Haloform Reaction

The synthesis of this compound can be achieved through the reaction of acetone (B3395972) with a brominating agent in the presence of a base. The generally accepted mechanism for the haloform reaction suggests that the enolate of the ketone is successively halogenated.[4][5]

References

CAS number and IUPAC name for 1,1,1-tribromopropan-2-one.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,1,1-tribromopropan-2-one, a halogenated ketone. The document is intended for researchers, scientists, and professionals in drug development who require detailed chemical and physical data. Given the limited availability of extensive experimental studies on this specific compound, this guide consolidates known information and presents generalized experimental workflows and logical diagrams relevant to the characterization and handling of similar α-haloketones.

Chemical Identification and Properties

1,1,1-Tribromopropan-2-one, also known as 1,1,1-tribromoacetone, is a chemical compound with the molecular formula C₃H₃Br₃O[1].

| Identifier | Value |

| IUPAC Name | 1,1,1-tribromopropan-2-one[1] |

| CAS Number | 3770-98-7[1] |

| Synonyms | This compound, Tribromaceton, 1,1,1-Tribromopropanone[1] |

| Molecular Formula | C₃H₃Br₃O[1] |

| Molecular Weight | 294.77 g/mol [1] |

| Canonical SMILES | CC(=O)C(Br)(Br)Br[1] |

| InChI Key | OHJUXYKQXTXBTR-UHFFFAOYSA-N[1] |

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 1,1,1-tribromopropan-2-one.

| Property | Value |

| XLogP3-AA | 2.3[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 0[1] |

| Exact Mass | 293.77135 Da[1] |

| Monoisotopic Mass | 291.77340 Da[1] |

| Topological Polar Surface Area | 17.1 Ų[1] |

| Heavy Atom Count | 7[1] |

| Complexity | 82.7[1] |

Experimental Protocols

General Workflow for Compound Characterization

Logical Relationships in Reactivity

While specific signaling pathways involving 1,1,1-tribromopropan-2-one are not documented, a logical diagram illustrating the potential reactivity of α-haloketones is presented. The presence of the carbonyl group and the adjacent bromine atoms suggests susceptibility to nucleophilic attack and potential for rearrangement or elimination reactions.

References

Physical and chemical properties of 1,1,1-Tribromoacetone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,1-tribromoacetone. The information is compiled to support research, drug development, and other scientific applications where this compound may be of interest.

Chemical and Physical Properties

This compound, with the CAS number 3770-98-7, is a halogenated ketone.[1] Its fundamental properties are summarized in the tables below. Note that some data are computationally predicted due to the limited availability of experimentally determined values in published literature.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃Br₃O | [1] |

| Molecular Weight | 294.77 g/mol | [1] |

| IUPAC Name | 1,1,1-tribromopropan-2-one | [1] |

| Synonyms | Tribromoaceton, 1,1,1-Tribromopropanone | [1] |

| Computed XLogP3 | 2.3 | [2] |

| Computed Topological Polar Surface Area | 17.1 Ų | [2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 291.77340 Da | [2] |

| Monoisotopic Mass | 291.77340 Da | [2] |

| Heavy Atom Count | 7 | [2] |

| Formal Charge | 0 | [2] |

| Complexity | 82.7 | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis via Haloform Reaction

The following is a generalized, proposed protocol for the synthesis of this compound from acetone (B3395972), based on the principles of the haloform reaction.

Reaction: CH₃COCH₃ + 3 Br₂ + 4 NaOH → CH₃COONa + CHBr₃ + 3 NaBr + 3 H₂O

Materials:

-

Acetone

-

Bromine

-

Sodium hydroxide (B78521) (aqueous solution)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetone in a suitable solvent (e.g., water or a water/t-butanol mixture). Cool the flask in an ice bath.

-

Addition of Base and Halogen: Slowly and concurrently add an aqueous solution of sodium hydroxide and bromine to the cooled acetone solution with vigorous stirring. The rate of addition should be controlled to maintain a low reaction temperature. The bromine color should disappear as it is consumed. An excess of bromine and base is required to ensure complete tri-halogenation.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature to ensure completion.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess bromine.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.

-

Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by distillation under reduced pressure.

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data (Predicted)

Predicted ¹H NMR Spectrum

-

Prediction: A single peak is expected for the three equivalent protons of the methyl group (CH₃).

-

Chemical Shift (δ): The chemical shift of this singlet would be significantly downfield from that of acetone (δ ≈ 2.17 ppm) due to the strong electron-withdrawing effect of the adjacent tribromomethyl group (CBr₃). A predicted range could be around δ 2.5-3.0 ppm .

Predicted ¹³C NMR Spectrum

-

Prediction: Two signals are expected in the ¹³C NMR spectrum.

-

Assignments:

-

Carbonyl Carbon (C=O): This peak would appear in the typical range for ketones, but potentially shifted slightly due to the electron-withdrawing bromine atoms. A predicted range is δ 190-200 ppm .

-

Tribromomethyl Carbon (-CBr₃): This carbon is directly attached to three bromine atoms, which would cause a significant upfield shift compared to a typical methyl group. A predicted range is δ 30-40 ppm .

-

Methyl Carbon (-CH₃): This carbon would also be influenced by the adjacent carbonyl and tribromomethyl groups, likely appearing in the range of δ 25-35 ppm .

-

Predicted IR Spectrum

-

Key Absorptions:

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected. Due to the electron-withdrawing effect of the bromine atoms, this peak would likely be shifted to a higher wavenumber compared to acetone (approx. 1715 cm⁻¹). A predicted range is 1725-1745 cm⁻¹ .

-

C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methyl group would be observed in the range of 2900-3000 cm⁻¹ .

-

C-H Bend: Bending vibrations for the methyl group would appear around 1350-1450 cm⁻¹ .

-

C-Br Stretch: One or more strong absorptions corresponding to the C-Br stretching vibrations would be expected in the fingerprint region, typically between 500-700 cm⁻¹ .

-

Chemical Reactivity and Stability

-

Reactivity with Nucleophiles: The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. The tribromomethyl group is a good leaving group, which can facilitate cleavage of the C-C bond after nucleophilic attack at the carbonyl, as seen in the final step of the haloform reaction.

-

Stability: Halogenated ketones can be sensitive to light and base. It is advisable to store this compound in a cool, dark place.

Biological Activity

Information regarding the specific biological activity of this compound is limited. It is listed by some chemical suppliers as a "drug derivative" and an "inhibitor," but without further details on its targets or mechanism of action.[8][10][11][12][13][14] Further research is required to elucidate its pharmacological profile.

Safety Information

-

Hazards: As a halogenated ketone, this compound should be handled with care. It is expected to be an irritant to the eyes, skin, and respiratory system.

-

Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided synthesis protocol is a generalized suggestion and has not been optimized. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets. The spectral data presented is predicted and should be confirmed with experimental analysis.

References

- 1. Visualizer loader [nmrdb.org]

- 2. This compound | C3H3Br3O | CID 536749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Haloform reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Visualizer loader [nmrdb.org]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. scribd.com [scribd.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. PROSPRE [prospre.ca]

- 12. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 13. quora.com [quora.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Enolization Mechanism for Alpha-Halogenation of Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the enolization mechanism central to the alpha-halogenation of acetone (B3395972). It details the distinct pathways catalyzed by acids and bases, presents available quantitative kinetic data, and offers detailed experimental protocols for practical application. The core of this analysis lies in understanding the formation of the enol or enolate intermediate, which is the rate-determining step and dictates the reaction's outcome.

Core Concepts: Acid vs. Base Catalysis

The alpha-halogenation of a ketone like acetone involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. This reaction does not occur without a catalyst, as the C-H bond at the α-position is not sufficiently reactive. The role of the catalyst is to facilitate the formation of a more reactive intermediate: an enol in acidic conditions or an enolate in basic conditions.[1][2]

Acid-Catalyzed Halogenation

In the presence of an acid catalyst (e.g., H⁺), acetone undergoes a tautomerization to its enol form.[3] This enol is the key reactive intermediate. The mechanism proceeds in two main stages: the acid-catalyzed formation of the enol, followed by a rapid reaction of the enol with the halogen.[4]

The rate of the overall halogenation is dependent on the rate of enol formation.[5][6] Kinetic studies have consistently shown that the reaction rate is first-order with respect to acetone and first-order with respect to the acid catalyst, but zero-order with respect to the halogen concentration.[4][7] This indicates that the halogen is not involved in the rate-determining step.[7] Consequently, the rates of chlorination, bromination, and iodination of acetone under acidic conditions are identical.[6]

A key characteristic of the acid-catalyzed reaction is that it predominantly results in monohalogenation .[1][2] Once one halogen atom is attached to the alpha-carbon, its electron-withdrawing nature decreases the basicity of the carbonyl oxygen. This makes the initial protonation step, which is required for enol formation, less favorable for the halogenated acetone than for the original acetone molecule, thus slowing down subsequent halogenations.[1][2]

Base-Catalyzed Halogenation

Under basic conditions (e.g., in the presence of OH⁻), the reaction proceeds through an enolate intermediate.[1] A hydroxide (B78521) ion abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate anion.[3] This enolate is highly nucleophilic and rapidly attacks the halogen molecule.[8]

In stark contrast to the acid-catalyzed pathway, base-catalyzed halogenation is difficult to stop at the monosubstituted product and typically leads to polyhalogenation .[2][3] The electron-withdrawing inductive effect of the first halogen atom introduced increases the acidity of the remaining α-hydrogens.[1][2] This makes the subsequent removal of a proton by the base faster, leading to a rapid succession of halogenations until all α-hydrogens on one side of the ketone are replaced.[9] In the case of acetone, a methyl ketone, this leads to the formation of a trihaloacetone, which is then cleaved by the base in the final steps of the haloform reaction to yield a haloform (e.g., chloroform, bromoform, or iodoform) and a carboxylate salt.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enolization and halogenation of acetone.

Table 1: Kinetic Data for Acid-Catalyzed Enolization of Acetone

| Parameter | Value | Conditions | Source(s) |

| Rate Law | rate = k[Acetone][H⁺] | Aqueous Solution | [4][7] |

| Catalytic Constant (kH⁺) | 2.84 x 10⁻⁵ M⁻¹s⁻¹ | 25°C, Aqueous Solution (average of 18 studies) | [3] |

| Catalytic Constant (kH⁺) | 2.95 x 10⁻⁵ M⁻¹s⁻¹ | 25°C, Aqueous Solution (from glass electrode measurements) | [3] |

| Catalytic Constant (kH⁺) | (2.79 ± 0.02) x 10⁻⁵ M⁻¹s⁻¹ | 25°C, Aqueous Solution, Ionic Strength 0.10 M (NaClO₄) | [12] |

| Enthalpy of Activation (ΔH‡) | 21.3 ± 0.4 kcal mol⁻¹ | Aqueous Solution | [12] |

| Entropy of Activation (ΔS‡) | -9.0 ± 1.4 cal K⁻¹ mol⁻¹ | Aqueous Solution | [12] |

Table 2: Kinetic Data for Base-Catalyzed Halogenation of Acetone

| Parameter | Value | Conditions | Source(s) |

| pKa of Acetone | 18.9 ± 0.3 | 25°C, Ionic Strength 1.0 M (KCl or KNO₃) | [2] |

| Rate Constant (Enolate + I₂) | ~5 x 10⁹ M⁻¹s⁻¹ (diffusion-controlled) | 25°C, Aqueous Solution | [2] |

| Rate Constant (Enolate + HOBr) | ~5 x 10⁹ M⁻¹s⁻¹ (diffusion-controlled) | 25°C, Aqueous Solution | [2] |

| Rate Constant (Enolate + BrO⁻) | 8 x 10⁷ M⁻¹s⁻¹ | 25°C, Aqueous Solution | [2] |

| Rate Constant (Enolate + I₃⁻) | 3.6 x 10⁸ M⁻¹s⁻¹ | 25°C, Aqueous Solution | [2] |

| Qualitative Observation | Rate of successive halogenations is faster than the first. | Basic aqueous solution | [1][2] |

Experimental Protocols

Protocol for Acid-Catalyzed α-Bromination of Acetone

This protocol is adapted from established laboratory procedures for the synthesis of bromoacetone (B165879).[1][6]

Materials:

-

Acetone (C₃H₆O)

-

Glacial Acetic Acid (CH₃COOH)

-

Bromine (Br₂)

-

Water (H₂O)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Anhydrous Calcium Chloride (CaCl₂)

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Stirrer

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Setup: Assemble the three-necked flask with a stirrer, reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

-

Initial Mixture: To the flask, add 30 g of acetone, 30 g of glacial acetic acid, and 120 mL of water.[6]

-

Heating: Gently heat the mixture to approximately 70°C using a water bath.[6]

-

Bromine Addition: Slowly add 91 g of bromine from the dropping funnel into the stirred reaction mixture. The addition should be regulated to prevent a buildup of unreacted bromine. The reaction can be initiated or accelerated by exposure to a strong light source (e.g., a 750-watt lamp).[6] The addition typically takes one to two hours. A violent reaction can occur if too much bromine is present at once.[1]

-

Reaction Completion: Continue stirring until the bromine color disappears.

-

Quenching and Neutralization: Add 60 mL of water and cool the flask.[6] Carefully neutralize the excess hydrobromic acid by adding a saturated solution of sodium carbonate until the solution is no longer acidic.

-

Extraction: The bromoacetone will separate as an oily layer. Transfer the contents of the flask to a separatory funnel and separate the organic layer.

-

Drying and Purification: Dry the crude bromoacetone over anhydrous calcium chloride. Purify the product by vacuum distillation. Bromoacetone has a boiling point of 136°C at atmospheric pressure.[6]

Protocol for Base-Catalyzed Haloform (Iodoform) Reaction of Acetone

This protocol describes a typical procedure for the iodoform (B1672029) test, which is a qualitative application of the haloform reaction.

Materials:

-

Acetone (C₃H₆O)

-

Iodine-Potassium Iodide Solution (I₂ in KI)

-

Sodium Hydroxide Solution (e.g., 10% NaOH)

-

Test tubes

-

Water bath

Procedure:

-

Initial Solution: In a test tube, place approximately 2 mL of a dilute acetone solution (e.g., 5% in water).

-

Base Addition: Add approximately 2 mL of 10% sodium hydroxide solution and warm the mixture gently in a water bath.

-

Iodine Addition: Add the iodine-potassium iodide solution dropwise, with shaking, until a faint, persistent yellow color of iodine remains.

-

Observation: Continue to warm the mixture for a few minutes. If no precipitate forms, add a few more drops of NaOH solution to decolorize the excess iodine.

-

Result: The formation of a yellow precipitate of iodoform (CHI₃), which has a characteristic antiseptic smell, indicates a positive reaction. The reaction proceeds through the formation of triiodoacetone, which is then cleaved by the hydroxide base.[10]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and a general experimental workflow.

Caption: Acid-catalyzed α-halogenation of acetone via an enol intermediate.

Caption: Base-catalyzed halogenation (Haloform Reaction) via an enolate.

Caption: Generalized workflow for α-halogenation of acetone experiments.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Bromoacetone - Wikipedia [en.wikipedia.org]

- 5. Bromoacetone [chemeurope.com]

- 6. prepchem.com [prepchem.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. Preparation of Cloroacetone and Bromoacetone [erowid.org]

- 10. The haloform reaction of acetone with sodium hypobromite class 12 chemistry CBSE [vedantu.com]

- 11. JEE: Chemistry- Haloform Reaction [unacademy.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide: The Relationship Between 1,1,1-Tribromoacetone and Bromoacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical relationship between 1,1,1-Tribromoacetone and bromoacetone (B165879), establishing that the former is a derivative of the latter. This document outlines the structural similarities, defines the term "chemical derivative," and presents the synthetic pathway that connects these two compounds.

Defining a Chemical Derivative

In the field of chemistry, a derivative is a compound that is derived from a similar compound through a chemical reaction.[1][2][3] It can also be conceptualized as arising from a parent compound by the replacement of one or more atoms or groups of atoms with a different set of atoms or groups.[4][5] This relationship is fundamental to understanding organic chemistry, as it helps to classify compounds and predict their properties and reactions.

Structural Analysis of Bromoacetone and this compound

A comparison of the chemical structures of bromoacetone and this compound reveals a clear structural lineage. Both molecules are built upon an acetone (B3395972) backbone.

-

Bromoacetone , with the chemical formula C₃H₅BrO, is a monobrominated ketone.[6][7][8] Specifically, it is an acetone molecule where one hydrogen atom on a methyl group has been substituted by a bromine atom.

-

This compound , having the chemical formula C₃H₃Br₃O, is a tribrominated ketone.[9] In this molecule, three hydrogen atoms on one of the methyl groups of the acetone parent have been replaced by three bromine atoms.

The shared acetone core and the differing degrees of bromination are key to understanding their relationship.

The Derivative Relationship

The logical progression from the parent compound, acetone, is as follows:

-

Acetone (Propan-2-one)

-

Bromoacetone (1-Bromopropan-2-one) - A mono-substituted derivative of acetone.

-

1,1-Dibromoacetone (1,1-Dibromopropan-2-one) - A di-substituted derivative of acetone and a mono-substituted derivative of bromoacetone.

-

This compound (1,1,1-Tribromopropan-2-one) - A tri-substituted derivative of acetone and a di-substituted derivative of bromoacetone.

Data Presentation

The physical and chemical properties of these compounds are summarized in the table below for easy comparison.

| Property | Bromoacetone | This compound |

| Chemical Formula | C₃H₅BrO | C₃H₃Br₃O |

| Molar Mass | 136.976 g·mol⁻¹ | 294.77 g·mol⁻¹ |

| IUPAC Name | 1-Bromopropan-2-one | 1,1,1-Tribromopropan-2-one |

| Appearance | Colorless liquid | Not specified |

| CAS Number | 598-31-2 | 3770-98-7 |

Experimental Protocols: Synthesis of Brominated Acetones

The synthesis of bromoacetone and its derivatives typically involves the electrophilic substitution of the α-carbon of acetone with bromine, often in the presence of an acid catalyst.[12] A common challenge in this synthesis is over-bromination, which leads to the formation of di- and tribrominated products.[8][12] This over-bromination itself is evidence of the derivative relationship, as bromoacetone is further brominated to yield dibromoacetone and then tribromoacetone.

A general experimental procedure for the bromination of acetone is as follows:

-

Acetone is dissolved in a suitable solvent, such as water or acetic acid.

-

A catalytic amount of acid is added to facilitate the enolization of acetone.

-

Bromine is added dropwise to the reaction mixture with stirring. The temperature is controlled to prevent unwanted side reactions.

-

The reaction is monitored until the desired degree of bromination is achieved. The disappearance of the bromine color can indicate the completion of the reaction.

-

The product mixture is then worked up to isolate the desired brominated acetone. This may involve neutralization, extraction, and distillation.

It is important to note that controlling the stoichiometry of the reactants is crucial to selectively synthesize mono-, di-, or tri-brominated acetone.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the synthetic pathway from acetone to this compound, highlighting the position of bromoacetone as a key intermediate.

Caption: Synthetic pathway from acetone to this compound.

Experimental Workflow

The generalized workflow for the synthesis and isolation of brominated acetones is depicted below.

References

- 1. Derivative (chemistry) - Wikipedia [en.wikipedia.org]

- 2. reagent.co.uk [reagent.co.uk]

- 3. chemistry-dictionary.com [chemistry-dictionary.com]

- 4. Derivative_(chemistry) [chemeurope.com]

- 5. chemicool.com [chemicool.com]

- 6. Bromoacetone [webbook.nist.gov]

- 7. Bromoacetone | C3H5BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bromoacetone - Wikipedia [en.wikipedia.org]

- 9. This compound | C3H3Br3O | CID 536749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Bromoacetone - Safe Home Test Kits [safehometestkits.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the primary literature surrounding the discovery and synthesis of 1,1,1-tribromoacetone. While the initial isolation of this specific isomer is not explicitly detailed in readily available historical documents, its formation is intrinsically linked to the first reports of bromoacetone (B165879) synthesis. Over-bromination of acetone (B3395972) naturally leads to the production of di- and tri-brominated species, making the existence of this compound an inherent consequence of the early experiments in this area.

Historical Context: The First Bromination of Acetone

The first documented synthesis of bromoacetone is attributed to N. Sokolowsky in 1876. While the full text of this seminal work is not widely accessible, it is referenced as the foundational report on the reaction between acetone and bromine. It is within this context that the unintentional synthesis of this compound likely first occurred as a byproduct. The main challenge in these early syntheses was controlling the extent of bromination, with the formation of di- and tri-brominated acetones being a common outcome.

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the electrophilic substitution of the alpha-carbons of acetone with bromine, typically in the presence of a catalyst. The reaction proceeds via an enol or enolate intermediate. While historical methods often resulted in a mixture of brominated acetones, modern protocols have been developed to control the reaction conditions and product distribution.

A representative modern experimental protocol for the synthesis of a mixture containing tribromoacetone is described in the patent literature. This process involves the reaction of acetone with bromine in a suitable solvent.

Experimental Protocol: Bromination of Acetone in Ethyl Acetate (B1210297)

This protocol is adapted from a method described in US Patent US20080249324A1.

Materials:

-

Acetone

-

Bromine

-

Ethyl Acetate

-

Nitrogen gas

Procedure:

-

A solution of acetone in ethyl acetate is prepared in a reaction vessel.

-

The solution is brought to a specific temperature (e.g., 30°C).

-

A measured quantity of bromine is rapidly added to the acetone solution with vigorous mixing.

-

The reaction is allowed to proceed until the characteristic color of bromine disappears, indicating its consumption.

-

The reaction mixture is then sparged with nitrogen to remove any remaining volatile byproducts.

-

The resulting mixture of brominated acetones is then analyzed to determine the product distribution.

Quantitative Data

The following table summarizes the quantitative data from a representative experiment on the bromination of acetone, highlighting the formation of tribromoacetone as a significant component of the product mixture.

| Reactant/Product | Molar Ratio (relative to Acetone) | Weight (grams) | Volume | Temperature (°C) | Reaction Time | Product Percentage (%) |

| Reactants | ||||||

| Acetone | 1 | 19.5 | - | 30 | 45 seconds | - |

| Bromine | ~1.6 | 107.4 | - | |||

| Ethyl Acetate | - | 136.6 | - | |||

| Products | ||||||

| Bromoacetone | - | - | - | - | - | 13.0 |

| 1,1-Dibromoacetone | - | - | - | - | - | 5.4 |

| 1,3-Dibromoacetone | - | - | - | - | - | 70.5 |

| Tribromoacetone | - | - | - | - | - | 11.1 |

Data adapted from US Patent US20080249324A1.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Caption: Stepwise bromination of acetone leading to this compound.

Caption: General experimental workflow for the synthesis of brominated acetones.

Spectral Analysis of 1,1,1-Tribromoacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for 1,1,1-tribromoacetone (CAS No. 3770-98-7), a halogenated ketone of interest in organic synthesis and pharmaceutical development. Due to a scarcity of publicly available experimental spectra for this specific compound, this guide combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics based on established principles and data from analogous structures.

Introduction

This compound, with the molecular formula C₃H₃Br₃O, is a derivative of acetone (B3395972) featuring a tribromomethyl group.[1] This structural feature significantly influences its chemical reactivity and spectroscopic properties. Understanding its spectral signature is crucial for its identification, characterization, and quantification in research and development settings.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Mass Spectrometry Data

Mass spectrometry of this compound is characterized by fragmentation patterns influenced by the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in characteristic isotopic patterns for bromine-containing fragments.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₃O | PubChem[1] |

| Molecular Weight | 294.77 g/mol | PubChem[1] |

| Major Peaks (m/z) | 43, 44, 42 | PubChem[1] |

Further analysis suggests that the peak at m/z 43 likely corresponds to the acetyl cation [CH₃CO]⁺, a common fragment in the mass spectra of methyl ketones.

Predicted NMR Spectral Data

Due to the lack of publicly available experimental NMR spectra, the following data is based on prediction and analysis of similar halogenated ketones.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 3.0 | Singlet | 3H | CH₃ |

The chemical shift of the methyl protons is expected to be downfield from that of acetone due to the electron-withdrawing effect of the adjacent tribromomethyl group. A predicted value of 7.64 ppm in acetone solvent has been reported, though this appears unusually high and may need experimental verification.[2]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~190 - 200 | C=O (Ketone) |

| ~30 - 40 | CH₃ (Methyl) |

| ~35 - 45 | CBr₃ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 - 1710 | Strong | C=O Stretch (Ketone) |

| ~1450 - 1350 | Medium | C-H Bend (Methyl) |

| ~700 - 500 | Strong | C-Br Stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound, based on standard techniques for halogenated ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical spectral width: 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical spectral width: 0-220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk.

-

Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

-

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

References

A Theoretical and Experimental Framework for Assessing the Stability of 1,1,1-Tribromoacetone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1,1,1-Tribromoacetone is a halogenated ketone of interest in synthetic chemistry and as a potential intermediate or impurity in pharmaceutical manufacturing. Its stability is a critical parameter influencing its synthesis, storage, handling, and potential toxicological profile. This technical guide provides a comprehensive theoretical and experimental framework for evaluating the thermal stability of this compound. Due to the limited availability of direct computational studies on this specific molecule, this paper outlines a robust computational protocol based on Density Functional Theory (DFT) and proposes plausible thermal decomposition pathways. Hypothetical quantitative data derived from these proposed pathways are presented to illustrate the expected results. Furthermore, detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable empirical validation of the theoretical predictions. This document is intended to serve as a roadmap for researchers investigating the stability of this compound and other α-haloketones.

Introduction

α-Halo ketones are a class of highly reactive compounds that serve as versatile building blocks in organic synthesis. Their reactivity, however, is a double-edged sword, as it often correlates with thermal instability. This compound, a polyhalogenated ketone, is a molecule whose stability is of significant interest. The presence of three bulky, electron-withdrawing bromine atoms on the α-carbon dramatically influences the molecule's electronic structure and steric environment, suggesting a propensity for decomposition under thermal stress.

Understanding the thermal stability and decomposition pathways of this compound is crucial for several reasons:

-

Process Safety: To prevent runaway reactions during its synthesis or use in subsequent chemical transformations.

-

Pharmaceutical Development: To assess its potential as an impurity in active pharmaceutical ingredients (APIs) and to understand its degradation profile.

-

Storage and Handling: To define safe storage conditions and shelf-life.

This guide outlines a combined theoretical and experimental approach to thoroughly characterize the stability of this compound.

Theoretical Calculations of Thermal Stability

To date, specific computational studies on the thermal decomposition of this compound are not widely available in the public domain. Therefore, this section details a recommended computational protocol and explores plausible decomposition mechanisms based on the known reactivity of analogous α-haloketones.

Computational Protocol

A robust computational investigation into the stability of this compound should be conducted using Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for systems of this size.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Functional: The M06-2X functional is a suitable choice as it generally performs well for kinetics and thermochemistry. The B3LYP functional is also a common alternative.

-

Basis Set: For molecules containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is essential. The aug-cc-pVTZ basis set is recommended for all atoms. For computational efficiency, an effective core potential (ECP) like LANL2DZ can be used for bromine, with a high-level basis set for the other atoms.

-

Geometry Optimization: The ground state geometry of this compound and all intermediates and transition states should be fully optimized.

-

Frequency Calculations: Vibrational frequency calculations must be performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Transition State Search: Transition states (TS) can be located using methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm with an initial guess structure.

-

Intrinsic Reaction Coordinate (IRC): IRC calculations should be performed for each transition state to confirm that it connects the intended reactant and product.

-

Solvation Effects: To simulate a condensed phase environment, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, using a non-polar solvent like toluene (B28343) or a more polar solvent depending on the application context.

Caption: A generalized workflow for the computational study of reaction mechanisms.

Proposed Thermal Decomposition Pathways

Based on the known chemistry of halogenated ketones, several unimolecular decomposition pathways are plausible for this compound.

Pathway 1: α-Cleavage (C-C Bond Scission)

The most straightforward decomposition pathway is the homolytic cleavage of the C-C bond between the carbonyl carbon and the tribromomethyl carbon. This would generate an acetyl radical and a tribromomethyl radical.

Pathway 2: C-Br Bond Homolysis

Cleavage of a C-Br bond would result in a bromoacetyl radical and a bromine radical. This is generally a high-energy process but must be considered.

Pathway 3: Favorskii-type Rearrangement

While the Favorskii rearrangement typically occurs under basic conditions, a concerted, thermally-induced analogue could be a potential intramolecular pathway. This would involve the formation of a highly strained cyclopropanone (B1606653) intermediate, which would likely decompose further. A plausible subsequent step is the rearrangement to propionyl bromide.

Methodological & Application

Synthesis of 1,1,1-Tribromoacetone: An Overview of the Haloform Reaction

Note on Safety: The synthesis of 1,1,1-tribromoacetone involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. This compound is a lachrymator and is toxic. Due to the hazardous nature of this compound, this document will not provide a detailed, step-by-step synthesis protocol. Instead, it will provide an overview of the general chemical principles involved, specifically the haloform reaction, for academic and research purposes.

Introduction

This compound is a halogenated ketone that can be synthesized from acetone (B3395972) through the haloform reaction. The haloform reaction is a well-established organic reaction that involves the exhaustive halogenation of a methyl ketone in the presence of a base to produce a haloform (CHX₃, where X is a halogen) and a carboxylate salt.[1][2] This reaction is historically significant and was used for the industrial production of chloroform, bromoform (B151600), and iodoform.[3]

The Haloform Reaction: General Mechanism

The synthesis of this compound from acetone is a specific example of the bromoform reaction. The overall transformation involves reacting acetone with bromine (Br₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH). The reaction proceeds through several key steps:

-

Enolate Formation: A hydroxide ion (from the base) removes an alpha-hydrogen from the acetone molecule. This creates an enolate ion.[3]

-

Halogenation: The enolate ion, acting as a nucleophile, attacks a molecule of bromine. This step results in the formation of a monobromoacetone and a bromide ion.[1][3]

-

Repeated Halogenation: The process of deprotonation and halogenation is repeated two more times.[1][3] The presence of the electron-withdrawing bromine atom on the alpha-carbon makes the remaining alpha-hydrogens even more acidic, facilitating their removal. This leads to the formation of a tri-halogenated ketone, in this case, this compound.[4]

-

Nucleophilic Attack by Hydroxide: A hydroxide ion attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.[3]

-

Cleavage: The intermediate collapses, reforming the carbonyl group and expelling the tribromomethyl anion (⁻CBr₃) as a leaving group.[2] This step is favorable because the three electron-withdrawing bromine atoms stabilize the negative charge on the leaving group.[2] The other product is acetic acid.

-

Proton Transfer: The tribromomethyl anion is a strong base and abstracts a proton from the newly formed acetic acid (or the solvent) to yield bromoform (CHBr₃) and an acetate (B1210297) ion.[2][3]

It is important to note that for the synthesis of this compound as the primary product, the reaction conditions would need to be carefully controlled to favor the formation of the tri-halogenated ketone and potentially isolate it before the final cleavage step that forms bromoform.

Visualizing the General Haloform Reaction Mechanism

The following diagram illustrates the general steps of the haloform reaction when a methyl ketone is treated with a halogen and a base.

Summary of Reactants and Products

The table below summarizes the key components in the haloform reaction for the synthesis of bromoform and acetate from acetone. The synthesis of this compound would involve isolating an intermediate of this overall process.

| Role | Compound | Chemical Formula |

| Starting Material | Acetone | CH₃COCH₃ |

| Reagent | Bromine | Br₂ |

| Reagent/Catalyst | Sodium Hydroxide | NaOH |

| Intermediate | This compound | C₃H₃Br₃O |

| Final Product | Bromoform | CHBr₃ |

| Final Product | Sodium Acetate | CH₃COONa |

Disclaimer: This information is for educational purposes only. The synthesis of chemical compounds should only be performed by qualified individuals in appropriate facilities. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for the Bromination of Acetone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory protocols for the bromination of acetone (B3395972) under both acidic and basic conditions. The procedures outlined are intended for professionals in research and development who require a thorough understanding of reaction mechanisms, kinetics, and safe handling of the chemical compounds involved.

Introduction

The bromination of acetone is a classic example of alpha-halogenation of a ketone. The reaction can be catalyzed by either an acid or a base, each proceeding through a different mechanism.[1] In acidic solution, the reaction involves the formation of an enol intermediate, and the rate is independent of the bromine concentration.[2] Conversely, the base-catalyzed reaction proceeds via an enolate anion.[3] Understanding the kinetics and mechanisms of this reaction is crucial for controlling the synthesis of halogenated ketones, which are valuable intermediates in organic synthesis.

Safety Precautions:

DANGER: Bromine is a corrosive, toxic, and strong oxidizing agent.[4] Bromoacetone is a lachrymator and is toxic.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[6] Avoid inhalation of fumes and contact with skin and eyes.[7] Have a neutralizing agent, such as a sodium thiosulfate (B1220275) solution, readily available in case of a bromine spill.[7]

Reaction Kinetics and Data

The rate of the acid-catalyzed bromination of acetone can be determined by monitoring the disappearance of bromine, often spectrophotometrically at around 400 nm.[4] The reaction exhibits second-order kinetics, being first order with respect to acetone and the acid catalyst, and zero order with respect to bromine.[1][8]

Rate Law (Acid-Catalyzed): Rate = k[Acetone][H⁺][1]

Table 1: Summary of Kinetic Data for Acid-Catalyzed Bromination of Acetone

| Reactant | Order of Reaction | Effect on Rate |

| Acetone | First | Directly proportional |

| Bromine | Zeroth | Independent of concentration[2] |

| H⁺ | First | Directly proportional |

Note: The rate constant, k, is dependent on temperature. An activation energy of 81.75 kJ/mol has been reported.[8]

Experimental Protocols

Acid-Catalyzed Bromination of Acetone

This protocol describes a method to determine the rate law for the acid-catalyzed bromination of acetone by monitoring the reaction using a spectrophotometer.

Materials:

-

4.0 M Acetone solution

-

1.0 M Hydrochloric acid (HCl) solution

-

0.02 M Bromine (Br₂) water[9]

-

Distilled water

-

Spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Beakers and graduated cylinders

Procedure:

-

Solution Preparation:

-

Kinetic Run (Example):

-

In a beaker, mix 5.0 mL of 4.0 M acetone solution, 5.0 mL of 1.0 M HCl solution, and 10.0 mL of distilled water.[9]

-

Set the spectrophotometer to measure absorbance at 400 nm and use a blank containing all reactants except bromine.[4]

-

To initiate the reaction, add 5.0 mL of the 0.02 M bromine solution to the beaker and start a timer.[9]

-

Quickly transfer a portion of the reaction mixture to a cuvette and place it in the spectrophotometer.

-

Record the absorbance at regular time intervals (e.g., every 30 seconds) for approximately 5 minutes or until the color of the bromine has faded.[9]

-

-

Data Analysis:

-

Plot a graph of absorbance versus time. The initial rate of the reaction can be determined from the negative of the slope of this graph.[2]

-

To determine the order of reaction with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial reaction rate.

-

Base-Catalyzed Bromination of Acetone

This protocol provides a general method for the base-catalyzed bromination of acetone. This reaction is typically very fast and leads to polybromination.

Materials:

-

Acetone

-

Bromine (Br₂)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Appropriate organic solvent (e.g., dioxane or water)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetone in the chosen solvent.

-

Cool the flask in an ice bath.

-

Slowly add the sodium hydroxide solution to the flask with continuous stirring.

-

From the dropping funnel, add a solution of bromine in the same solvent dropwise to the reaction mixture. The bromine color should disappear as it reacts.

-

Continue the addition until a faint yellow color of bromine persists.

-

After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes at room temperature.

-

Quench the reaction by adding a small amount of sodium thiosulfate solution to remove any excess bromine.

-

Extract the product using a suitable organic solvent (e.g., diethyl ether) and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude bromoacetone.

Diagrams and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed reaction mechanisms for the bromination of acetone.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.williams.edu [web.williams.edu]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Bromination of Acetone | Chem Lab [chemlab.truman.edu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Bromine handling and safety | DOCX [slideshare.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Role of 1,1,1-Tribromoacetone in Bromination Chemistry: An Application Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Tribromoacetone, a fully brominated derivative of acetone (B3395972) at one of the alpha carbons, presents an intriguing case in synthetic organic chemistry. While theoretically a potential source of electrophilic bromine, a comprehensive review of the scientific literature reveals a notable absence of its application as a standard reagent for the introduction of bromine atoms into organic substrates. This document explores the context of its formation, its chemical characteristics, and the prevailing methods for alpha-bromination of ketones, thereby providing a critical perspective on why this compound has not been adopted as a practical brominating agent.

Introduction: The Chemistry of Alpha-Halogenated Ketones

Alpha-halogenated ketones are valuable synthetic intermediates, pivotal in the construction of a wide array of organic molecules, including pharmaceuticals and agrochemicals. The introduction of a halogen atom at the alpha-position to a carbonyl group activates the molecule for various nucleophilic substitution and elimination reactions. The synthesis of these compounds is a fundamental transformation in organic synthesis.

The bromination of ketones, typically carried out under acidic or basic conditions with elemental bromine or other bromine sources like N-bromosuccinimide (NBS), proceeds via enol or enolate intermediates.[1] The reaction is well-studied, and the progressive halogenation of acetone leads to the formation of mono-, di-, and tribromoacetone derivatives.[2][3] this compound emerges as a product of exhaustive bromination of one of the methyl groups of acetone.[4]

This compound: A Product of Over-bromination, Not a Reagent of Choice

Despite its structure suggesting a potential role as a bromine donor, extensive searches of chemical databases and literature provide no established protocols or applications where this compound is employed as a primary brominating agent for other organic molecules. The following points contextualize this observation:

-

Formation: this compound is consistently referenced as a product, often an over-brominated byproduct, in the synthesis of bromoacetones.[3]

-

Reactivity: The presence of three electron-withdrawing bromine atoms on the alpha-carbon significantly influences the reactivity of the carbonyl group and the C-Br bonds. However, this does not appear to translate into a useful and selective brominating capability for other substrates.

-

Lack of Precedent: No peer-reviewed studies or patents were identified that describe the use of this compound for the bromination of common organic substrates such as alkenes, aromatic compounds, or other ketones.

This lack of application suggests that other, more established brominating agents offer superior reactivity, selectivity, and handling characteristics.

Established Protocols for Alpha-Bromination of Ketones

Given the absence of specific protocols for this compound as a brominating agent, this section provides a summary of standard and reliable methods for the synthesis of alpha-bromo ketones, which are the intended products of such a reaction.

Acid-Catalyzed Bromination of Ketones

This method is widely used for the selective monobromination of ketones at the more substituted alpha-position.

General Reaction Scheme:

References

Application of 1,1,1-Tribromoacetone as a precursor for heterocyclic compounds.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tribromoacetone is a highly reactive trifunctional electrophile that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. The presence of a carbonyl group and three bromine atoms on a single carbon atom makes it a potent building block for constructing complex molecular architectures. The electron-withdrawing nature of the tribromomethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Simultaneously, the bromine atoms act as excellent leaving groups in nucleophilic substitution reactions. This dual reactivity allows for the formation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, with a primary focus on the formation of thiazole (B1198619) derivatives through the well-established Hantzsch thiazole synthesis.

Key Applications: Synthesis of 2-Amino-4-(tribromomethyl)thiazole

The most prominent application of this compound in heterocyclic synthesis is its use as an α-halo-ketone component in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) to yield a thiazole ring. Thiazole moieties are present in a wide array of pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The reaction of this compound with thiourea provides a direct route to 2-amino-4-(tribromomethyl)thiazole, a potentially valuable intermediate for further functionalization in drug development programs.

The general reaction is as follows:

This compound + Thiourea → 2-Amino-4-(tribromomethyl)thiazole

Data Presentation

The following table summarizes the typical reaction components and conditions for the synthesis of 2-amino-4-(tribromomethyl)thiazole from this compound. Please note that specific yields may vary depending on the reaction scale and purification method.

| Parameter | Value/Condition | Notes |

| Reactant 1 | This compound | The α-haloketone component. |

| Reactant 2 | Thiourea | The thioamide component. |

| Molar Ratio (Thiourea:this compound) | 1.1 : 1 | A slight excess of thiourea is often used to ensure complete consumption of the ketone. |

| Solvent | Ethanol or Methanol | Protic solvents are commonly employed. |

| Temperature | Reflux (approx. 78 °C for Ethanol) | Heating is typically required to drive the reaction to completion.[2] |

| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up | Neutralization with a weak base (e.g., NaHCO₃ solution) | To precipitate the product and neutralize any acid formed during the reaction. |

| Purification | Recrystallization from a suitable solvent (e.g., ethanol) | To obtain the pure product. |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(tribromomethyl)thiazole

This protocol describes a general procedure for the synthesis of 2-amino-4-(tribromomethyl)thiazole via the Hantzsch thiazole synthesis.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Beakers

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.

-

To this solution, add 1.1 equivalents of thiourea.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate while stirring.

-

A precipitate of the crude product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

-

Air-dry the crude product on the filter paper.

-

For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

-

Dry the purified crystals in a vacuum oven to obtain the final product.

-

Characterize the product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Visualizations

Caption: Experimental Workflow for the Synthesis of 2-Amino-4-(tribromomethyl)thiazole.

Caption: Signaling Pathway for Hantzsch Thiazole Synthesis.

References

Application Notes and Protocols for the Detection and Quantification of 1,1,1-Tribromoacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and accurate detection and quantification of 1,1,1-Tribromoacetone, a halogenated ketone that can be of interest as a disinfection byproduct in water or as a synthetic intermediate. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) following liquid-liquid extraction or headspace solid-phase microextraction (SPME), and Liquid Chromatography-Mass Spectrometry (LC-MS) as a complementary technique.

Analytical Methods Overview

The principal analytical technique for the determination of this compound and other haloketones is Gas Chromatography (GC) coupled with a sensitive detector, most commonly a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). GC-MS provides high selectivity and sensitivity, allowing for confident identification and quantification at trace levels.[1] For enhanced volatility and chromatographic performance, derivatization of the ketone functional group can be employed. Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative approach, particularly for samples that are not amenable to GC analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for analytical methods applicable to the analysis of haloketones, including compounds structurally similar to this compound. This data is compiled from studies utilizing GC-MS with different sample preparation techniques.

Table 1: GC-MS with Micro Liquid-Liquid Extraction (MLLE)

| Parameter | Value | Reference Compound(s) |

| Limit of Detection (LOD) | 6 - 60 ng/L | 14 Haloketones |

| Precision (RSD) | ~6% | 14 Haloketones |

| Recovery | 95 - 99% | 14 Haloketones |

Data adapted from a study on 14 haloketones using a micro liquid-liquid extraction method.[2]

Table 2: GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

| Parameter | Value | Reference Compound(s) |

| Limit of Detection (LOD) | 15 - 600 ng/L | 14 Haloketones |

| Linearity (r²) | > 0.99 | 14 Haloketones |

| Repeatability (RSD) | < 7% | 14 Haloketones |

Data adapted from a study on 14 haloketones using a headspace SPME method.[3]

Table 3: EPA Method 551.1 (GC-ECD)

| Parameter | Value | Reference Compound |

| Detection Limit | 0.01 µg/L | 1,1,1-Trichloropropanone |

Data for a structurally similar compound, 1,1,1-Trichloropropanone, from EPA Method 551.1.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Water using Micro Liquid-Liquid Extraction (MLLE)

This protocol is adapted from established methods for the analysis of haloketones in water.[2]

1. Sample Preparation (MLLE)

-

Sample Collection and Preservation: Collect water samples in amber glass vials to prevent photodegradation. To ensure the stability of haloketones, acidify the samples to a pH of approximately 1.5.[2] If residual chlorine is present, a dechlorinating agent should be added. Samples should be stored at 4°C for up to one week.[2]

-

Extraction:

-

To a 12 mL water sample, add an appropriate internal standard.

-

Add 200 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE)).

-

Vortex the sample vigorously for 1-2 minutes to ensure efficient extraction.

-

Allow the phases to separate. Centrifugation can be used to expedite this process.

-

Carefully transfer the organic layer (top layer) to an autosampler vial for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Injector: Programmed Temperature Vaporizer (PTV) is recommended for large volume injection to enhance sensitivity.[2]

-

Injection Volume: 50 µL of the extract.[2]

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Quality Control

-

Calibration: Prepare a series of calibration standards of this compound in the extraction solvent.

-

Blanks: Analyze method blanks (reagent water) with each batch of samples to check for contamination.

-

Spikes: Analyze matrix spikes and matrix spike duplicates to assess method accuracy and precision.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is a solvent-free alternative for the extraction of volatile compounds like this compound from water samples.[3]

1. Sample Preparation (HS-SPME)

-

Sample Preparation: Place 12 mL of the acidified water sample (pH ~1.5) into a 20 mL headspace vial.[3]

-

Extraction:

-

Place the vial in a headspace autosampler.

-

Expose a DVB/CAR/PDMS SPME fiber to the headspace of the sample for 15 minutes while agitating.[3]

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Injector: Operate in splitless mode.

-

Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C.[3]

-

Carrier Gas and Column: Same as Protocol 1.

-

Oven Temperature Program: Same as Protocol 1.

-

-

Mass Spectrometer (MS):

-

Same as Protocol 1.

-

Protocol 3: LC-MS/MS Analysis of Ketones (General Approach)

This protocol provides a general framework for the analysis of ketones using LC-MS/MS, which may require adaptation for this compound.

1. Sample Preparation

-

Protein Precipitation (for biological matrices): To 50 µL of plasma or serum, add an internal standard and a protein precipitation solvent like acetonitrile (B52724) or methanol. Vortex and centrifuge to pellet the proteins.

-

Derivatization (Optional): Derivatization can be employed to improve ionization efficiency and chromatographic retention.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte and any derivatization agent used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Visualizations

Caption: Workflow for GC-MS analysis of this compound using MLLE.

Caption: Workflow for GC-MS analysis of this compound using HS-SPME.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast and "green" method for the analytical monitoring of haloketones in treated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 14 haloketones in treated water using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Analysis of Brominated Acetones by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the simultaneous identification and quantification of monobromoacetone, dibromoacetone, and tribromoacetone in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). Brominated acetones are a class of disinfection byproducts (DBPs) formed during water treatment processes and can also be intermediates or impurities in chemical synthesis. The protocol described herein employs a liquid-liquid extraction for sample preparation, followed by analysis on a standard GC-MS system. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and reliable measurements of these compounds.

Introduction

Brominated acetones are of increasing interest due to their potential toxicity and prevalence as environmental contaminants. Their analysis is crucial for ensuring water quality and for process control in chemical and pharmaceutical manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for these volatile and semi-volatile compounds, offering high selectivity and sensitivity. This document provides a comprehensive protocol for the GC-MS analysis of brominated acetones, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of brominated acetones from a water matrix.

Reagents and Materials:

-

Sample containing brominated acetones (e.g., treated water)

-

Methyl tert-butyl ether (MTBE), GC-grade

-

Sodium sulfate, anhydrous

-

Phosphate (B84403) buffer (to adjust sample pH to 4.8-5.5)[1]

-

Internal Standard (IS): 1,2-Dibromopropane (B165211)

-

Volumetric flasks, pipettes, and vials

-

Separatory funnel

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 50 mL water sample in a separatory funnel, add phosphate buffer to adjust the pH to a range of 4.8-5.5.[1]

-

Spike the sample with a known concentration of the internal standard, 1,2-dibromopropane.

-

Add 3 mL of MTBE to the separatory funnel.[1]

-

Shake the funnel vigorously for 2 minutes to ensure thorough mixing.

-

Allow the layers to separate.

-

Collect the organic (upper) layer containing the extracted brominated acetones.

-

Dry the MTBE extract by passing it through a small column containing anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of brominated acetones.

Instrumentation:

-

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC-MS Conditions:

| Parameter | Setting |

| GC System | Agilent 7890B or equivalent |

| Injector | Split/Splitless |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 200°C |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial temperature 40°C, hold for 4 minutes. Ramp at 8°C/min to 190°C. |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

| Mass Range (Full Scan) | m/z 40-350 |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

Data Presentation